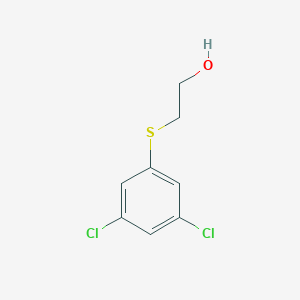

3,5-Dichlorophenyl thioethanol

Overview

Description

3,5-Dichlorophenyl thioethanol (3,5-DCTE) is a compound that has been used in a variety of scientific research applications. It is a member of the thioether class of compounds, and is composed of a phenyl ring with two chlorine atoms and a thioethanol group attached. It is a colorless solid at room temperature, and has a molecular weight of 250.7 g/mol. 3,5-DCTE is a widely used chemical in scientific research due to its unique properties, and has been studied for its ability to modify proteins, enzymes, and other biomolecules.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of new heterocyclic compounds using derivatives similar to 3,5-Dichlorophenyl thioethanol, demonstrating potential biological activities. For instance, the reaction of specific dichlorophenyl compounds with antipyrine led to the creation of butanoic acid derivatives. These derivatives were further reacted to produce pyridazinone derivatives and dithio derivatives, showing antimicrobial and antifungal activities (Sayed et al., 2003).

Crystallographic Studies

Crystallography has been a significant area of application, with studies detailing the molecular configurations of related compounds. For example, N-Butanoyl-N′-(3,4-dichlorophenyl)thiourea was analyzed for its trans–cis configuration and two-dimensional network formation via N—H⋯S and C—H⋯O interactions (Yusof et al., 2007).

Environmental Applications

3,5-Dichlorophenol and its derivatives have been investigated for their removal from wastewater using alternative adsorbents. This research is vital for environmental protection, demonstrating the efficiency of various low-cost adsorbents in removing toxic compounds from wastewater (Kobetičová et al., 2015).

Metabolite Analysis

Analyzing metabolites of chlorophenyl compounds contributes to understanding their environmental fate and biological impacts. A study identified a potential metabolite of 3,5-dichlorobiphenyl, demonstrating its crystal structure and molecular interactions, which are crucial for assessing environmental and health implications (Dhakal et al., 2019).

Oxidation Processes for Environmental Remediation

Research on the oxidation of chlorophenols using advanced oxidation processes highlights innovative methods for degrading persistent organic pollutants in water. This work is foundational for developing more efficient and sustainable water treatment technologies (Andreozzi et al., 2011).

Mechanism of Action

Target of Action

A structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been reported to affectMycobacterium tuberculosis energetics

Mode of Action

The exact mode of action of 3,5-Dichlorophenyl Thioethanol is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other compounds, it might interact with its targets and cause changes in their function, leading to effects on the organism’s energetics .

Biochemical Pathways

Given the potential target in mycobacterium tuberculosis, it might influence the energy metabolism pathways of this organism .

Result of Action

Based on its potential target, it might have an impact on the energy metabolism of mycobacterium tuberculosis .

Biochemical Analysis

Cellular Effects

A structurally similar compound, N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been reported to affect Mycobacterium tuberculosis energetics

Temporal Effects in Laboratory Settings

The compound is known to have a storage temperature of 2-8°C .

Metabolic Pathways

A related compound, N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been reported to affect Mycobacterium tuberculosis energetics , suggesting potential involvement in energy metabolism pathways.

properties

IUPAC Name |

2-(3,5-dichlorophenyl)sulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2OS/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVZHCXFLPWEMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374221 | |

| Record name | 3,5-Dichlorophenyl thioethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101079-86-1 | |

| Record name | 3,5-Dichlorophenyl thioethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

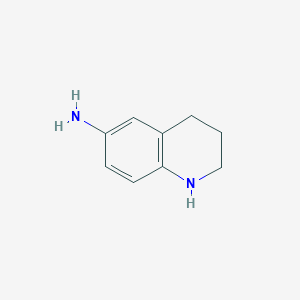

![2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine](/img/structure/B21095.png)

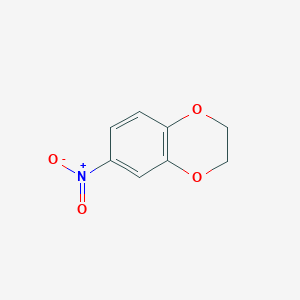

![6,7-Dinitro-2,3-dihydrobenzo[1,4]dioxin](/img/structure/B21119.png)